Therapy Discontinuation Rate: Cevimeline vs. Pilocarpine in Sjögren's Syndrome Patients
In a retrospective head-to-head comparison of 118 patients with primary Sjögren's syndrome, cevimeline demonstrated a significantly lower therapy failure rate compared to pilocarpine. The failure rate among first-time users was 27% for cevimeline versus 47% for pilocarpine (p=0.02). Among all users regardless of prior treatment history, the failure rate was 32% for cevimeline versus 61% for pilocarpine (p<0.001) [1].
| Evidence Dimension | Therapy failure rate (discontinuation due to lack of efficacy or side effects) |
|---|---|
| Target Compound Data | Cevimeline: 27% (first-time users); 32% (all users) |
| Comparator Or Baseline | Pilocarpine: 47% (first-time users); 61% (all users) |
| Quantified Difference | First-time users: 20 percentage-point reduction; All users: 29 percentage-point reduction |
| Conditions | Retrospective chart review of 118 patients with primary Sjögren's syndrome (2002 AECG criteria); university-based clinical setting |
Why This Matters
Lower discontinuation rates directly translate to higher study retention and more complete longitudinal datasets, reducing the need for participant replacement and minimizing protocol deviations in clinical investigations.
- [1] Noaiseh G, Baker JF, Vivino FB. Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome. Clin Exp Rheumatol. 2014;32(4):575-577. PMID: 25065774. View Source
